N-[3-(1H-indol-3-yl)propanoyl]norleucine
Description
N-[3-(1H-indol-3-yl)propanoyl]norleucine is a synthetic compound combining a norleucine backbone with a 3-(1H-indol-3-yl)propanoyl moiety. Norleucine, a non-proteinogenic amino acid with a linear hexyl side chain, differs from leucine by lacking a β-branch. This hybrid structure suggests applications in drug development, particularly in targeting indole-associated pathways such as serotonin receptors or enzyme modulation.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-7-15(17(21)22)19-16(20)10-9-12-11-18-14-8-5-4-6-13(12)14/h4-6,8,11,15,18H,2-3,7,9-10H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
FAKSLANWEKLGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propanoyl]norleucine typically involves the coupling of 3-(1H-indol-3-yl)propanoic acid with norleucine. This can be achieved through amide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propanoyl]norleucine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the propanoyl linkage can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propanoyl]norleucine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propanoyl]norleucine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
*Estimated based on structural similarity.
Functional Group Analysis
Indole-Propanoyl vs. Benzamide Derivatives this compound features an indole-propanoyl group linked to norleucine, which may enhance hydrophobic interactions in protein binding compared to benzamide derivatives (e.g., compounds in ).
Amide Linkage Variations The N-methylpropanamide group in reduces hydrogen-bonding capacity compared to the norleucine amide, likely altering receptor affinity or metabolic stability.
This structural difference could influence selectivity in enzyme inhibition.
Pharmacokinetic and Pharmacodynamic Insights
- Molecular Weight and Solubility : Smaller analogs like N-methyl-1H-indole-3-propanamide (202.257 Da, ) may exhibit better bioavailability than the target compound (~329.4 Da), which could face challenges in passive diffusion.
- Substituent Effects: Methoxy or ethoxy groups in benzamide derivatives () enhance lipophilicity, whereas the norleucine chain in the target compound may balance hydrophobicity with amide-mediated solubility.
- Biological Activity: Indole derivatives in are associated with anti-cancer research, suggesting that the target compound’s indole-propanoyl group could similarly interact with cellular targets like topoisomerases or kinases.
Research Findings and Implications
- Comparative Efficacy : Triazole-containing analogs () may exhibit stronger enzyme inhibition due to aromatic stacking, whereas the target compound’s flexibility might favor allosteric modulation.
- Synthetic Accessibility: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate () demonstrates the feasibility of introducing diverse substituents to indole cores, suggesting routes to optimize the target compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
